![molecular formula C15H18ClN5O2 B6456557 1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2549040-76-6](/img/structure/B6456557.png)
1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H18ClN5O2 and its molecular weight is 335.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.1149025 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The activation of GPR119 has been shown to stimulate glucose-dependent insulin release and promote the secretion of the incretin GLP-1 .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . By binding to this receptor, it stimulates glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key biochemical pathways. The first is the insulin signaling pathway in the pancreas, leading to increased insulin release . The second is the incretin signaling pathway in the gastrointestinal tract, resulting in increased GLP-1 secretion . Both of these pathways play crucial roles in the regulation of glucose homeostasis.
Pharmacokinetics
In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .
Result of Action
The result of the compound’s action is a reduction in blood glucose levels. This is achieved through the dual mechanism of increasing insulin release and promoting GLP-1 secretion . These actions help to improve glucose homeostasis, making this compound a potential therapeutic agent for type 2 diabetes .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound may vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCREBHWWIFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.